molecular formula C8H5F3N2 B6618274 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1785114-14-8

2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B6618274
CAS No.: 1785114-14-8
M. Wt: 186.13 g/mol
InChI Key: RVTNVMZBGIUOEA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with a trifluoromethyl (-CF₃) group at the 2-position. The pyrrolopyridine scaffold is structurally analogous to indoles and azaindoles, making it a privileged motif in medicinal chemistry due to its ability to mimic purine bases and interact with biological targets . The trifluoromethyl group enhances metabolic stability, lipophilicity, and electron-withdrawing properties, which are critical for optimizing pharmacokinetics and binding affinity .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-5-1-2-12-4-6(5)13-7/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTNVMZBGIUOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine typically involves the introduction of a trifluoromethyl group into the pyrrolo[2,3-c]pyridine framework. One common method is the nucleophilic trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as Togni Reagent I in the presence of hydrosilylation intermediates .

Industrial Production Methods: Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using iron fluoride as a catalyst has been reported for similar compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield various substituted pyridine derivatives .

Scientific Research Applications

2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substitution Patterns

4-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
  • Structure : Differs by the trifluoromethyl group at the 4-position instead of the 2-position.
  • Impact : Positional isomerism alters electronic distribution and steric interactions. The 4-CF₃ derivative may exhibit distinct binding modes in enzyme active sites compared to the 2-CF₃ variant .
  • Synthesis : Prepared via cross-coupling reactions similar to those used for 2-CF₃ derivatives, but regioselectivity is controlled by directing groups .
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • Structure : Trifluoromethyl group at the 5-position on the pyrrolo[2,3-b]pyridine core.
  • Biological assays show IC₅₀ values in the nanomolar range for FGFR inhibition, outperforming non-CF₃ analogs .

Halogen-Substituted Derivatives

7-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
  • Structure : Combines CF₃ at the 5-position and Cl at the 7-position.
  • Impact : Chlorine enhances electrophilicity, facilitating nucleophilic aromatic substitution for further derivatization. This compound is a key intermediate in synthesizing MAP4K1 inhibitors, with improved selectivity due to halogen interactions in hydrophobic pockets .
  • Applications : Used in the synthesis of BAY-405, a MAP4K1 inhibitor that enhances T-cell immunity .
3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine
  • Structure : Dual halogen substitution (Cl at 3, F at 7).
  • Impact : Fluorine’s electronegativity fine-tunes the compound’s pKa and membrane permeability. Such derivatives are explored in kinase inhibitors but may exhibit reduced metabolic stability compared to CF₃ analogs .
3-[2-(5-Bromo-1H-indol-3-yl)-1,3-thiazol-4-yl]-7-chloro-1H-pyrrolo[2,3-c]pyridine (T2)
  • Structure : Integrates a thiazolyl-indolyl substituent.
  • Impact : The indole-thiazole moiety enhances cytotoxicity in cancer cells (e.g., HCT116 colon cancer) by activating mitochondrial apoptosis pathways. T2’s activity is concentration-dependent, inducing autophagy at low doses and apoptosis at higher doses .
  • Comparison : The trifluoromethyl group in 2-CF₃-pyrrolo[2,3-c]pyridine may offer superior metabolic stability over T2’s bromo substituent, which is prone to dehalogenation .
Nortopsentin Analogues (e.g., 1f, 3f)
  • Structure : 1H-pyrrolo[2,3-b]pyridine derivatives with thiazolyl-indolyl groups.
  • Impact : These compounds inhibit CDK1 and survivin phosphorylation, inducing G2/M cell cycle arrest. The 2-CF₃ variant’s [2,3-c]pyridine core may alter kinase selectivity compared to [2,3-b] analogs. For example, 3f shows synergistic effects with paclitaxel in peritoneal mesothelioma models .

Biological Activity

2-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a trifluoromethyl group, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. Research indicates that derivatives of pyrrolo[2,3-c]pyridine exhibit significant biological activities, including anticancer and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₆F₃N. The trifluoromethyl group (-CF₃) significantly influences the compound's chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₈H₆F₃N
Molecular Weight185.14 g/mol
LogP (octanol-water partition coefficient)3.1
Solubility in WaterLow

The mechanism of action for this compound involves its interaction with various molecular targets involved in cellular signaling pathways. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the nitrogen in the pyrrole ring can participate in hydrogen bonding. This dual interaction profile allows the compound to modulate several biological pathways effectively.

Anticancer Activity

Research has demonstrated that this compound acts as an inhibitor of several kinases involved in cancer progression. For instance, studies indicate that modifications at the para-position of the phenyl ring can influence its potency against specific targets like FMS kinase.

Case Study: Kinase Inhibition

  • Target Kinase : FMS Kinase
  • IC₅₀ Values : Vary based on structural modifications; some derivatives showed IC₅₀ values as low as 10 nM.
  • Mechanism : Inhibition of kinase activity leads to reduced proliferation of cancer cells.

Anti-inflammatory Activity

The compound has also shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Table: Summary of Biological Activities

Activity TypeTarget/MechanismObserved Effects
AnticancerFMS Kinase InhibitionReduced cell proliferation
Anti-inflammatoryCytokine InhibitionDecreased inflammation markers

Applications in Drug Development

Due to its promising biological activities, this compound serves as a building block for synthesizing more complex bioactive compounds. Its derivatives are being explored for various therapeutic applications, particularly in oncology and inflammatory diseases.

Research Findings

Recent studies have expanded the understanding of this compound's pharmacological profile:

  • Antitumor Activity : A series of derivatives were synthesized and evaluated against multiple cancer cell lines (e.g., HeLa, MCF-7). Some compounds exhibited IC₅₀ values ranging from 0.12 to 0.21 μM.
  • Mechanistic Insights : Investigations into the binding dynamics revealed that variations in substituents significantly affect binding affinity and selectivity towards kinases.
  • In Vivo Studies : Animal models have demonstrated efficacy in reducing tumor growth rates when treated with specific derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine

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